2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Description
Structural Overview: This compound (CAS: 376608-65-0) is a cyclopentane-fused dioxolane derivative with a stereospecific amino group at position 6 and an ethoxyethanol substituent at position 2. Its molecular formula is C₁₀H₁₉NO₄, and it is synthesized as a key intermediate for the anticoagulant drug ticagrelor .
Properties
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYMPICYAOQAE-RYPBNFRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433136 | |
| Record name | 2-{[(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274693-55-9 | |
| Record name | 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFJ3CDJ5F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it is challenging to describe its mode of action. Given its structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic effects.
Biological Activity
The compound 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol , with CAS number 376608-65-0 , is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H25NO10
- Molecular Weight : 367.35 g/mol
- Structural Characteristics : The compound features a cyclopentadiene dioxolane core substituted with an amino group and an ether functionality.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its effects on various biological systems. Key findings include:
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by oxidative agents.
2. Enzyme Modulation
The compound has shown potential in modulating enzymatic activities:
- It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Studies suggest it enhances the stability and activity of enzymes under stress conditions.
3. Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. This property may be beneficial in developing treatments for neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : By donating electrons to free radicals, it neutralizes their harmful effects.
- Enzyme Interaction : Binding to active sites of specific enzymes alters their activity, leading to therapeutic effects.
- Cell Signaling Pathways : It may influence pathways related to cell survival and apoptosis, particularly in neuronal cells.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Case Study 1: Neuroprotection in Cellular Models
A study published in a peer-reviewed journal demonstrated that treatment with the compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a dose-dependent protective effect, with higher concentrations yielding better outcomes.
Case Study 2: Antioxidant Efficacy Assessment
Another investigation utilized DPPH and ABTS assays to evaluate the antioxidant capacity of the compound. The results showed that it effectively scavenged free radicals, comparable to well-known antioxidants like ascorbic acid.
Data Table Summary
| Property | Value |
|---|---|
| CAS Number | 376608-65-0 |
| Molecular Formula | C14H25NO10 |
| Molecular Weight | 367.35 g/mol |
| Antioxidant Activity | Significant (DPPH/ABTS assays) |
| Neuroprotective Effects | Yes (SH-SY5Y cell model) |
| Enzyme Modulation | Competitive inhibition |
Comparison with Similar Compounds
Physicochemical and Industrial Considerations
- Solubility: The ethoxyethanol group in the target compound improves water solubility compared to hydroxymethyl or aryl-substituted analogs, aiding oral bioavailability .
- Stability : The dimethyl dioxolane ring provides steric protection against hydrolysis, a feature shared across analogs .
- Regulatory Status : Salt forms (e.g., oxalate, dibenzoyl-L-tartrate) are prioritized for pharmaceutical use due to enhanced purity and crystallinity .
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables efficient cyclization of diene precursors. For example, d-mannose-derived diolefin 9c undergoes RCM with first-generation Grubbs catalyst to form cyclopentenol 10 in 90% yield. This method ensures stereochemical fidelity, critical for the (3aR,4S,6R,6aS) configuration.
Reaction Conditions
Syn-Dihydroxylation
An alternative route employs osmium tetroxide (OsO₄) -mediated dihydroxylation of cyclopentene precursors. For instance, cyclopentene 9c reacts with OsO₄ and N-methylmorpholine-N-oxide (NMO) in tetrahydrofuran (THF)/water to form vicinal diols. This step establishes the trans-dihydroxylation pattern required for subsequent cyclization.
Optimization Insights
Functional Group Manipulation
Amino Group Protection and Deprotection
The primary amine is protected as a phthalimide or benzyl carbamate during synthesis. Phthalimide protection (e.g., using phthalic anhydride) is preferred for stability under acidic conditions. Deprotection with hydrazine or CAN (ceric ammonium nitrate) restores the free amine without disrupting the dioxolane ring.
Example Protocol
Etherification for Ethanol Side Chain
The ethoxy group is introduced via Mitsunobu reaction or nucleophilic substitution . For instance, hydroxyl-bearing intermediate 10 reacts with 2-bromoethanol under basic conditions (K₂CO₃, DMF) to form the ether linkage.
Yield Optimization
Industrial-Scale Production
Catalytic Process Intensification
Large-scale synthesis employs continuous flow reactors to enhance RCM efficiency. A pilot study achieved 85% yield for cyclopentenol 17a using a tubular reactor with Grubbs II catalyst (residence time: 30 min).
Key Advantages
Crystallization and Purification
Final purification uses anti-solvent crystallization . For example, crude product dissolved in acetone is precipitated with hexane, yielding >99% purity (HPLC).
Crystallization Parameters
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| RCM + Mitsunobu | 7 | 40% | 99% | High |
| Dihydroxylation + SN2 | 9 | 28% | 97% | Moderate |
Q & A
Q. How can the stereochemical configuration of 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol be experimentally confirmed?
- Methodological Answer : Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, coupling constants in 1H NMR can reveal axial/equatorial proton orientations, while NOESY/ROESY correlations help determine spatial proximity of substituents . X-ray diffraction provides definitive proof of absolute configuration, as demonstrated in similar cyclopenta-dioxolane derivatives . Computational methods (e.g., density functional theory, DFT) can validate experimental NMR shifts against predicted values .
Q. What strategies are effective for optimizing the synthetic yield of this compound?
- Methodological Answer : Key parameters include:
- Protecting group selection : The 2,2-dimethyl-1,3-dioxolane moiety stabilizes the amino and hydroxyl groups during synthesis, preventing unwanted side reactions .
- Reaction conditions : Use of anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) minimizes hydrolysis of the dioxolane ring .
- Catalysis : Lewis acids like BF3·Et2O can enhance regioselectivity in etherification steps .
Typical yields range from 60% to 97% depending on purification methods (e.g., flash chromatography vs. recrystallization) .
Q. How should researchers assess purity and characterize intermediates during synthesis?
- Methodological Answer : Analytical workflows include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to monitor purity (>95% threshold) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 173.105 for C8H15NO3) .
- NMR : 13C NMR distinguishes between stereoisomers by resolving methylene/methyl signals in the dioxolane ring (δ 25–30 ppm) .
Advanced Research Questions
Q. What pharmacological applications justify further study of this compound?
- Methodological Answer : The compound is a key intermediate in synthesizing reversible P2Y12 receptor antagonists, which inhibit platelet aggregation for thrombosis prevention . Structure-activity relationship (SAR) studies focus on modifying the ethanol-ether side chain to enhance receptor binding affinity . Computational docking (e.g., AutoDock Vina) can predict interactions with the P2Y12 active site, guiding rational design .
Q. How can reaction mechanisms involving the cyclopenta-dioxolane core be elucidated?
- Methodological Answer : Mechanistic studies employ:
Q. What experimental approaches resolve contradictions in stereochemical outcomes reported for derivatives?
- Methodological Answer : Discrepancies in stereoselectivity (e.g., axial vs. equatorial substituents) may arise from solvent polarity or temperature effects. Systematic studies should:
- Compare reaction outcomes in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) .
- Use chiral HPLC to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy .
- Apply multivariate analysis (e.g., PCA) to correlate reaction conditions with stereochemical outcomes .
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Methodological Answer : Scale-up hurdles include:
- Purification bottlenecks : Transition from column chromatography to crystallization requires identifying optimal solvent systems (e.g., ethanol/water mixtures) .
- Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition risks during large-scale reactions .
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR ensures consistency in intermediate quality .
Q. How can advanced analytical methods differentiate between diastereomers in complex mixtures?
- Methodological Answer : Techniques include:
- Chiral derivatization : Use of Mosher’s acid chloride to convert diastereomers into separable esters via 19F NMR .
- Cryogenic NMR : Enhances resolution of overlapping signals in diastereomeric mixtures (e.g., −40°C in CDCl3) .
- Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-section differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
